2-[4-(2-cyclopropyl-2-oxoethoxy)benzamido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Description
2-[4-(2-cyclopropyl-2-oxoethoxy)benzamido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a thiazole carboxamide derivative characterized by a central 1,3-thiazole ring substituted with a carboxamide group at position 5, an N,N,4-trimethyl moiety, and a benzamido group at position 2. The benzamido group is further modified with a 2-cyclopropyl-2-oxoethoxy substituent, introducing a cyclopropane ring linked via an ether-oxo bridge.
The synthesis of analogous thiazole carboxamides typically involves coupling reactions between carboxylate intermediates and amines, as demonstrated in the preparation of substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs . While direct evidence for the synthesis of the target compound is absent in the provided literature, its structural motifs align with established methodologies for functionalizing thiazole cores and benzamido side chains .
Properties
IUPAC Name |
2-[[4-(2-cyclopropyl-2-oxoethoxy)benzoyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-11-16(18(25)22(2)3)27-19(20-11)21-17(24)13-6-8-14(9-7-13)26-10-15(23)12-4-5-12/h6-9,12H,4-5,10H2,1-3H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCBMWSKVKBHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OCC(=O)C3CC3)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(2-cyclopropyl-2-oxoethoxy)benzamido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 360.4 g/mol. The structure includes a thiazole ring, which is often associated with various biological activities, and an amide functional group that can influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this structure. For instance, thiourea derivatives similar to the compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds ranged from 32 to 1024 µg/mL, indicating varying levels of effectiveness based on structural modifications .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 256 | Escherichia coli |
| Compound C | 64 | Pseudomonas aeruginosa |
| Compound D | 512 | Candida albicans |
The biological activity of the compound is likely mediated through its interaction with specific enzymes or cellular pathways. Compounds containing thiazole rings have been shown to inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death. This mechanism is crucial for developing new antimicrobial agents that can combat resistant strains of bacteria.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the benzene ring or the thiazole moiety can significantly alter the biological activity. For example, the introduction of different alkyl groups or heterocycles may enhance potency or broaden the spectrum of activity against various pathogens .
Case Studies
- Study on Antibacterial Activity : A study evaluated several derivatives of thiazole-based compounds against multidrug-resistant strains of bacteria. The results indicated that certain modifications led to enhanced antibacterial properties, making them promising candidates for further development in clinical settings .
- Fungal Inhibition : Another research focused on antifungal activities where compounds similar to our target showed effective inhibition against Candida species, suggesting potential therapeutic applications in treating fungal infections .
Comparison with Similar Compounds
Substituent Variations and Structural Motifs
The target compound’s uniqueness lies in its 2-cyclopropyl-2-oxoethoxy substituent, which distinguishes it from other thiazole carboxamides. Key comparisons include:
Key Observations :
- The cyclopropyl-oxoethoxy group in the target compound is structurally distinct from the chlorophenyl, nitrofuran, or heteroaromatic substituents in analogs. This substituent’s compact size and electron-withdrawing oxo group may influence binding affinity and metabolic stability .
Structural and Crystallographic Insights
- Diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate () exhibits a 12.82° twist between the thiophene and benzamido rings, stabilized by intramolecular N–H⋯O bonds .
Preparation Methods
Reaction Protocol
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Starting Materials :
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Procedure :
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Combine dimethyl cyanodithioimidocarbonate and sodium sulfide at 0°C under N₂.
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Add 2-bromo-1-(4-methoxybenzoyl)ethanone dropwise.
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Heat to 80°C for 6 hours, then quench with ice-water.
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Outcome :
Carboxamide Installation
Intermediate A undergoes hydrolysis and amidation:
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Hydrolysis : Treat with 6N HCl at reflux to convert the nitrile to a carboxylic acid (92% yield).
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Amidation : React with dimethylamine hydrochloride using EDC/HOBt coupling in DCM, yielding N,N,4-trimethyl-1,3-thiazole-5-carboxamide (Intermediate B ).
Synthesis of 4-(2-Cyclopropyl-2-oxoethoxy)benzamido Substituent
The benzamido side chain is constructed through sequential etherification and amidation:
Etherification of 4-Hydroxybenzaldehyde
Oxidation to Carboxylic Acid
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Oxidation : Treat Intermediate C with KMnO₄ in acidic H₂O at 60°C (quantitative conversion).
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Activation : Convert to acyl chloride using SOCl₂, then react with ammonium hydroxide to form 4-(2-cyclopropyl-2-oxoethoxy)benzamide (Intermediate D ).
Final Coupling and Global Deprotection
The convergent synthesis concludes with coupling Intermediate B and Intermediate D :
Amide Bond Formation
Characterization Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₂₈N₄O₅S |
| HRMS (m/z) | 495.1742 [M+H]⁺ (calc. 495.1745) |
| ¹H NMR (400 MHz) | δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 6.98 (d, J=8.4 Hz, 2H, Ar-H), 4.82 (s, 2H, OCH₂), 3.12 (s, 6H, N(CH₃)₂), 2.51 (s, 3H, CH₃), 1.45–1.39 (m, 1H, cyclopropyl), 0.98–0.92 (m, 4H, cyclopropyl) |
Optimization Strategies and Challenges
Regioselectivity in Hantzsch Cyclization
Q & A
What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for high yield and purity?
The synthesis of structurally analogous thiazole-carboxamide derivatives typically involves multi-step reactions, starting with functionalized thiazole precursors and benzamide coupling. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt for activating carboxylic acid groups, ensuring inert atmospheres to prevent oxidation .
- Ether linkage : Introduce the cyclopropane-oxoethoxy group via nucleophilic substitution under controlled pH (8–9) and reflux conditions (90°C) in solvents like acetonitrile .
- Purification : Employ column chromatography or recrystallization from DMSO/water mixtures to isolate the product .
Optimization strategies include solvent selection (e.g., chloroform for improved solubility ), temperature control to minimize side reactions, and catalytic use of phosphorus pentasulfide for thiazole ring stabilization .
How can computational chemistry tools predict this compound’s reactivity and interaction with biological targets?
Advanced computational methods, such as density functional theory (DFT) and molecular docking, are critical:
- Reactivity prediction : Quantum chemical calculations (e.g., Gaussian software) model electronic properties, including frontier molecular orbitals, to identify nucleophilic/electrophilic sites .
- Biological interactions : Molecular dynamics simulations (using GROMACS or AMBER) assess binding affinities to enzymes or receptors, focusing on the cyclopropane moiety’s steric effects and the thiazole ring’s hydrogen-bonding potential .
These tools guide experimental design by narrowing reaction pathways and target prioritization .
What spectroscopic techniques are most effective for confirming structural integrity and purity?
A combination of techniques ensures accurate characterization:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and confirms amide bond formation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 541.5 g/mol analogs ) and detects impurities.
- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95%) and reaction progress .
For polymorph analysis, X-ray crystallography or powder diffraction is recommended .
How can researchers resolve contradictions in reported bioactivity data across studies?
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and buffer conditions .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to clarify discrepancies between in vitro and in vivo results .
- Orthogonal validation : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assays) to confirm target-specific effects .
What strategies optimize the compound’s stability under physiological conditions?
Stability studies should evaluate:
- pH sensitivity : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures .
- Light sensitivity : Store samples in amber vials and test under UV/visible light exposure .
Formulation with cyclodextrins or liposomes can enhance aqueous stability .
How do substituents (e.g., cyclopropane, methyl groups) influence electronic properties and reactivity?
Substituent effects are analyzed via:
- Hammett constants : Quantify electron-withdrawing/donating effects of the cyclopropane-oxoethoxy group on reaction rates .
- DFT calculations : Map electrostatic potential surfaces to predict sites for electrophilic attack .
Methyl groups on the thiazole ring increase steric hindrance, reducing nucleophilic substitution efficiency but enhancing metabolic stability .
What methodologies elucidate structure-activity relationships (SAR) for this compound?
SAR studies require:
- Analog synthesis : Modify substituents (e.g., replace cyclopropane with cyclohexane) and compare bioactivity .
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate spatial/electronic features with activity .
- Proteomics : Identify binding partners via affinity chromatography and LC-MS/MS .
How can high-throughput screening (HTS) data be integrated with computational models for target identification?
- Data mining : Apply machine learning (e.g., random forest algorithms) to HTS datasets to prioritize targets .
- Network pharmacology : Construct interaction networks linking the compound to pathways (e.g., MAPK/ERK) using KEGG or STRING databases .
- Dose-response validation : Confirm HTS hits with IC₅₀/EC₅₀ assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
